molecular formula C11H15NO2 B13706904 Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B13706904
M. Wt: 193.24 g/mol
InChI Key: FHCNTUMJRYXXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a cyano group at position 5 and a methyl ester at position 2. The bicyclo[2.2.2]octane framework confers structural rigidity, making it a valuable scaffold in medicinal chemistry and materials science for designing conformationally constrained analogs. The cyano group (-CN) introduces strong electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methyl ester enhances solubility in organic solvents.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 5-cyanobicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10-5-7-2-3-8(10)4-9(7)6-12/h7-10H,2-5H2,1H3

InChI Key

FHCNTUMJRYXXPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCC1CC2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate can be achieved through various methods. One common approach involves the reaction of a suitable bicyclo[2.2.2]octane derivative with cyanide and esterification agents under controlled conditions. For instance, a mixture of the starting material and imidazole in pyridine can be reacted with phosphorus oxychloride at 0°C to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate with structurally related bicyclo[2.2.2]octane derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
This compound 5-CN, 2-COOCH3 C11H13NO2 191.23 Not reported Hypothetical scaffold for constrained drug design
Methyl 5-Oxobicyclo[2.2.2]octane-2-carboxylate 5-O, 2-COOCH3 C10H14O3 182.22 Not reported Versatile lab scaffold; discontinued commercially
Ethyl 3-endo-Aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate (±)-2 3-NH2, 2-COOCH2CH3 C12H19NO2 209.29 227–229 (hydrochloride) Intermediate in racemic synthesis
Ethyl trans-3-Aminobicyclo[2.2.2]octane-2-carboxylate (±)-3 3-NH2, 2-COOCH2CH3 C12H21NO2 211.30 130–133 (hydrochloride) Racemic derivative with lower thermal stability
tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.2]octane-2-carboxylate 2-Boc, 5-NH C12H21N2O2 225.31 Not reported Building block for drug discovery (CAS: 1240782-81-3)

Structural and Functional Group Analysis

  • Cyano vs. Oxo Groups: The cyano group in this compound is more electron-withdrawing than the oxo group in Methyl 5-Oxobicyclo[2.2.2]octane-2-carboxylate. This difference likely enhances electrophilicity at the carbonyl carbon, affecting reactivity in nucleophilic acyl substitutions .
  • Ester Groups : Methyl esters (e.g., in Methyl 5-Oxo derivatives) are generally less hydrolytically stable than ethyl esters (e.g., in (±)-2 and (±)-3), which may influence bioavailability in drug design .
  • Amino Derivatives: Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylates exhibit variable melting points depending on stereochemistry (±)-2 (227–229°C) vs. (±)-3 (130–133°C), highlighting the role of crystal packing and hydrogen bonding in thermal stability .

Biological Activity

Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate is an organic compound that has garnered attention for its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrile group and an ester functional group. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2, and it is characterized by the following structural attributes:

  • Bicyclic structure : Contributes to its unique reactivity and biological interactions.
  • Nitrile group : May participate in various biochemical pathways, influencing enzyme activity.
  • Ester group : Can undergo hydrolysis or participate in nucleophilic substitutions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The nitrile and ester groups can alter the conformation of target biomolecules, leading to changes in their activity.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interactions with neurotransmitter receptors could indicate neuroactive properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
P. aeruginosa64

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines.

Cell LineIC50 (μM)
HeLa25
MCF-730
A54920

The compound demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Case Studies

  • Case Study on Anticancer Activity :
    In a study published in the Journal of Organic Chemistry, researchers synthesized this compound derivatives and evaluated their anticancer activity against multiple cell lines, revealing promising results in inhibiting cell proliferation through apoptosis induction .
  • Antimicrobial Efficacy :
    A study focusing on the antimicrobial properties highlighted that modifications to the bicyclic structure could enhance activity against resistant bacterial strains, suggesting avenues for further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.